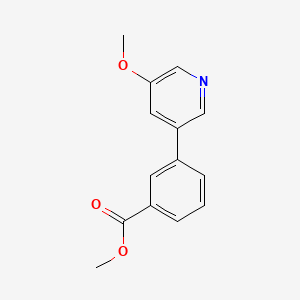

Methyl 3-(5-methoxypyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(5-methoxypyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-12(8-15-9-13)10-4-3-5-11(6-10)14(16)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXFMTADGDSFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742945 | |

| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-69-9 | |

| Record name | Methyl 3-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

In one documented approach, methyl 3-bromo-5-formylbenzoate serves as the electrophilic partner, while 5-methoxypyridin-3-ylboronic acid acts as the nucleophilic component. The palladium catalyst, often PdCl₂(dppf)·CH₂Cl₂, facilitates the coupling in a mixed solvent system of dioxane and aqueous sodium bicarbonate at 100°C. This method achieves regioselective bond formation between the benzene and pyridine rings while preserving functional groups such as the methoxy and ester moieties.

Key Reaction Parameters

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | |

| Solvent System | Dioxane/H₂O (NaHCO₃ saturated) | |

| Temperature | 100°C | |

| Reaction Time | 2 hours | |

| Yield | 46% after purification |

The moderate yield reflects challenges in steric hindrance and competing side reactions, necessitating careful optimization of stoichiometry and catalyst loading.

Post-Coupling Modifications

Following cross-coupling, the formyl group at the 5-position of the benzoate intermediate is reduced to a hydroxymethyl group using sodium borohydride in tetrahydrofuran (THF) and methanol. Subsequent functionalization, such as reductive amination or oxidation, enables diversification of the benzoate scaffold for downstream applications.

Multi-Step Synthesis via Pyridine Intermediate

An alternative route involves constructing the pyridine ring prior to coupling with the benzoate moiety. This method, adapted from pyridine functionalization protocols, ensures precise control over substituent placement.

Pyridine Ring Formation and Functionalization

A patent-pending method for synthesizing 3,5-dimethyl-4-methoxypyridine illustrates the use of diazotization and hydrolysis to install substituents. While tailored for a different target, the principles apply to generating 5-methoxypyridin-3-yl derivatives. For instance, diazotization of an aminopyridine intermediate in glacial acetic acid with sodium nitrite at −5–10°C introduces hydroxyl groups, which are subsequently methylated to form methoxy substituents.

Critical Steps in Pyridine Synthesis

Coupling with Benzoate Derivatives

The functionalized pyridine is then coupled to methyl 3-bromobenzoate through nucleophilic aromatic substitution or transition metal catalysis. However, this approach requires activating groups on the benzoate ring to facilitate substitution, limiting its generality compared to Suzuki coupling.

Alternative Strategies: Reductive Amination and Functional Group Interconversion

Reductive Amination for Side-Chain Installation

In a modified pathway, reductive amination introduces aminoalkyl side chains to the benzoate core before pyridine coupling. For example, methyl 3-formyl-5-(6-methoxypyridin-3-yl)benzoate undergoes reductive amination with amines like 2-(2-fluorophenyl)ethylamine in the presence of sodium cyanoborohydride. This stepwise approach enables the integration of pharmacophoric elements while maintaining the integrity of the pyridine-benzoate axis.

Hydrolysis and Esterification

Hydrolysis of pre-coupled intermediates, such as 3-(5-methoxypyridin-3-yl)benzoic acid, followed by esterification with methanol under acidic conditions, offers a retro-synthetic pathway. However, this method risks side reactions at the methoxy group and requires stringent pH control.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Moderate yields | 46–60% |

| Pyridine Intermediate | Precise substituent control | Multi-step, time-consuming | 30–50% |

| Reductive Amination | Functional group diversification | Requires stable intermediates | 40–55% |

The Suzuki method remains favored for its simplicity and compatibility with diverse substrates, though optimization of catalyst systems (e.g., using Buchwald-Hartwig ligands) could improve yields.

Experimental Optimization and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(5-hydroxypyridin-3-yl)benzoic acid.

Reduction: 3-(5-methoxypyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research

1. Building Block in Organic Synthesis

Methyl 3-(5-methoxypyridin-3-yl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties. The compound can be utilized in reactions such as esterification, substitution, and coupling reactions to create derivatives that may exhibit enhanced biological or chemical activity.

2. Medicinal Chemistry

The compound's methoxy group and pyridine moiety suggest potential interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of methoxypyridine compounds can exhibit significant pharmacological effects, including antimalarial activity and enzyme inhibition . For instance, research into similar compounds has shown promising results against Plasmodium falciparum, indicating that this compound could be further explored for similar therapeutic applications .

Biological Applications

1. Biological Activity Investigation

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. Various studies have employed techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and mechanisms of action.

2. Drug Development Potential

The compound's structural characteristics suggest it may play a role in developing new therapeutic agents. Its ability to modulate biological pathways could lead to novel treatments for diseases where traditional therapies are ineffective or present significant side effects. For example, the optimization of methoxypyridine derivatives has been linked to improved pharmacokinetics and efficacy in animal models .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow it to function as an intermediate in synthesizing other valuable compounds, including pharmaceuticals and agrochemicals. The compound's synthesis can be scaled up using automated systems to enhance efficiency while maintaining product quality.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)benzoate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Key Observations :

Positional Isomerism: Methyl 3-(6-methoxypyridin-3-yl)benzoate differs in the methoxy group’s position on the pyridine ring (6- vs. 5-position). The target compound’s 5-methoxy group may enhance resonance stabilization compared to the 6-methoxy analog due to proximity to the pyridine nitrogen.

Trifluoromethoxy substitution (Methyl 3-(trifluoromethoxy)benzoate) introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the methoxypyridine variant .

Pyridine Substitution Patterns :

Table 2: Comparative Physicochemical Data

| Property | This compound | Methyl Benzoate (Simpler Analog) | Methyl 3-(trifluoromethoxy)benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 243.26 | 136.15 | 220.15 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.9 | ~3.0 (higher due to CF₃ group) |

| Water Solubility | Low (pyridine enhances polarity) | Moderate | Very low (CF₃ reduces solubility) |

| Toxicity (Acute) | Not reported | LD₅₀ (rat, oral): 1.2–3.5 g/kg | Not reported |

Key Findings :

- Lipophilicity : The trifluoromethoxy derivative’s higher LogP suggests greater membrane permeability but lower aqueous solubility than the methoxypyridine variant .

- Toxicity : Methyl benzoate, a simpler analog, exhibits low acute toxicity, but the pyridine-containing target compound’s profile remains uncharacterized in the literature .

Biological Activity

Methyl 3-(5-methoxypyridin-3-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, which includes a methoxy group on a pyridine ring and a benzoate moiety, is being investigated for various pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, enzyme inhibition studies, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 243.26 g/mol

- Structure : Contains a benzoate group attached to a 5-methoxypyridine.

The specific substitution pattern of this compound may enhance its bioactivity compared to other similar compounds, making it a valuable subject in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various organic reactions, including:

- Esterification : Reaction of 5-methoxypyridine with benzoic acid derivatives.

- Cross-Coupling Reactions : Utilization in Suzuki coupling to form biaryl structures.

- Amidation and Esterification Reactions : Incorporation into larger drug molecules using coupling agents.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that could enhance its biological activity.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on certain enzymes. Enzymatic assays have been conducted to assess its potential as an enzyme inhibitor:

- Assays Conducted : Various conditions were controlled (pH, temperature, substrate concentrations).

- Kinetic Parameters : Km and Vmax values were calculated to understand the inhibition mechanism.

Preliminary results indicate that the compound can effectively inhibit select enzymes, with IC50 values suggesting significant potency in enzyme inhibition studies.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial infections. For instance, studies have indicated that compounds with similar pyridine moieties exhibit activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

-

Antimalarial Activity : A study optimized compounds based on pyridine scaffolds against Plasmodium falciparum, demonstrating that modifications in the structure can lead to improved pharmacokinetics and efficacy in mouse models of malaria .

Compound Dose (mg/kg) Reduction in Parasitemia (%) Compound 13 30 96 Control - 72 - Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, indicating a potential role in treating neurodegenerative diseases .

Pharmacological Potential

The biological activity of this compound extends into various therapeutic areas:

- CNS Disorders : The pyridine moiety is common in drugs targeting central nervous system disorders.

- Antimicrobial and Antiparasitic Applications : Its structure suggests effectiveness against various pathogens.

- Environmental Applications : Research is ongoing into its use for pollution remediation, particularly in water treatment processes.

Q & A

Q. Advanced Considerations for Yield Optimization

- Solvent Effects : Substituting DME with THF or dioxane may improve solubility of aromatic intermediates.

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .

- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse, reducing costs for large-scale synthesis.

How can structural discrepancies in spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Q. Basic Characterization Workflow

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the methoxy group (δ ~3.8–3.9 ppm) and pyridyl protons (δ 7.5–8.5 ppm) require careful integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity .

Q. Advanced Data Contradiction Analysis

- Dynamic NMR for Conformational Isomerism : If splitting occurs in aromatic regions, variable-temperature NMR (e.g., 25°C to −40°C) can identify slow interconversion of rotamers.

- X-ray Crystallography : Resolve ambiguities in connectivity using SHELXL for refinement. For example, confirm ester vs. ether linkages via bond-length analysis .

What strategies are recommended for evaluating the biological activity of this compound?

Q. Basic Screening Approaches

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based protocols (e.g., ADP-Glo™).

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Advanced Mechanistic Studies

- Molecular Docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding with the pyridyl nitrogen and ester carbonyl .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to predict metabolic stability .

How can crystallographic data for this compound be refined using SHELX software?

Q. Basic Refinement Protocol

Q. Advanced Handling of Disorder/Discrepancies

- Twinned Data : Apply TWIN/BASF commands in SHELXL for cases where multiple crystals contribute to diffraction.

- Hydrogen Bonding Networks : Use PLATON to analyze short contacts and validate packing motifs .

What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

Q. Basic Derivatization Strategies

Q. Advanced SAR Optimization

- Bioisosteric Replacements : Substitute the methoxy group with CF₃ or CN to modulate lipophilicity (clogP calculations via ChemDraw).

- Pro-drug Design : Link the ester to PEG chains for improved solubility and controlled release .

How can synthetic impurities be identified and quantified during scale-up?

Q. Basic Analytical Methods

Q. Advanced Process Analytical Technology (PAT)

- In-line FTIR : Monitor reaction progress in real-time by tracking carbonyl (C=O) stretching at ~1720 cm⁻¹ .

- DoE (Design of Experiments) : Optimize temperature/pH using response surface methodology to minimize side products .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Basic Property Prediction

- logP/logS : Use MarvinSketch or ACD/Labs to estimate partition coefficients.

- pKa Prediction : SPARC or ChemAxon for ionization states of the pyridyl nitrogen (predicted pKa ~4.2) .

Q. Advanced Molecular Dynamics (MD) Simulations

- Solubility in Lipid Bilayers : Run 100-ns simulations in GROMACS to assess membrane permeability.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.